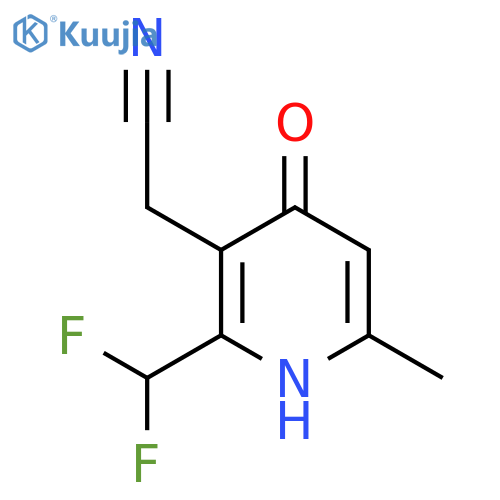

Cas no 1807132-37-1 (2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile)

1807132-37-1 structure

商品名:2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile

CAS番号:1807132-37-1

MF:C9H8F2N2O

メガワット:198.169428825378

CID:4887725

2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile

-

- インチ: 1S/C9H8F2N2O/c1-5-4-7(14)6(2-3-12)8(13-5)9(10)11/h4,9H,2H2,1H3,(H,13,14)

- InChIKey: AHBMBQZJTREXQV-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(CC#N)C(C=C(C)N1)=O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 374

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 52.9

2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029029375-500mg |

2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile |

1807132-37-1 | 95% | 500mg |

$1,617.60 | 2022-03-31 | |

| Alichem | A029029375-250mg |

2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile |

1807132-37-1 | 95% | 250mg |

$980.00 | 2022-03-31 | |

| Alichem | A029029375-1g |

2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile |

1807132-37-1 | 95% | 1g |

$3,068.70 | 2022-03-31 |

2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile 関連文献

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

1807132-37-1 (2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile) 関連製品

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量